molecular formula C15H15N3OS B4286490 N-(3-acetylphenyl)-N'-(4-pyridinylmethyl)thiourea

N-(3-acetylphenyl)-N'-(4-pyridinylmethyl)thiourea

Cat. No. B4286490
M. Wt: 285.4 g/mol
InChI Key: QMNOXDSJZIMIJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-acetylphenyl)-N'-(4-pyridinylmethyl)thiourea, also known as APTU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a thiourea derivative that has been synthesized using different methods, and its mechanism of action has been extensively studied.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-N'-(4-pyridinylmethyl)thiourea is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and cancer progression. N-(3-acetylphenyl)-N'-(4-pyridinylmethyl)thiourea has also been shown to inhibit the activity of monoamine oxidase (MAO), an enzyme that is involved in the metabolism of neurotransmitters. In addition, N-(3-acetylphenyl)-N'-(4-pyridinylmethyl)thiourea has been shown to bind to the GABA-A receptor, which is involved in the regulation of anxiety and epilepsy.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-N'-(4-pyridinylmethyl)thiourea has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). N-(3-acetylphenyl)-N'-(4-pyridinylmethyl)thiourea has also been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). In addition, N-(3-acetylphenyl)-N'-(4-pyridinylmethyl)thiourea has been shown to decrease the levels of reactive oxygen species (ROS), which are involved in oxidative stress.

Advantages and Limitations for Lab Experiments

N-(3-acetylphenyl)-N'-(4-pyridinylmethyl)thiourea has several advantages for lab experiments. It is easy to synthesize and purify, and it has a high yield. N-(3-acetylphenyl)-N'-(4-pyridinylmethyl)thiourea is also stable under different conditions, such as pH and temperature. However, there are some limitations to using N-(3-acetylphenyl)-N'-(4-pyridinylmethyl)thiourea in lab experiments. It has low solubility in water, which can make it difficult to use in aqueous solutions. In addition, N-(3-acetylphenyl)-N'-(4-pyridinylmethyl)thiourea has low bioavailability, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for the study of N-(3-acetylphenyl)-N'-(4-pyridinylmethyl)thiourea. One direction is to investigate its potential as an anticancer agent in vivo. Another direction is to study its neuroprotective effects in animal models of neurodegenerative diseases. N-(3-acetylphenyl)-N'-(4-pyridinylmethyl)thiourea can also be studied for its potential as an anticonvulsant and anxiolytic agent in vivo. In addition, the development of new methods for the synthesis of N-(3-acetylphenyl)-N'-(4-pyridinylmethyl)thiourea can improve its yield and purity. Overall, N-(3-acetylphenyl)-N'-(4-pyridinylmethyl)thiourea has the potential to be a valuable compound for various scientific research applications.

Scientific Research Applications

N-(3-acetylphenyl)-N'-(4-pyridinylmethyl)thiourea has been extensively studied for its potential applications in various fields, such as cancer research, neuroscience, and pharmacology. It has been shown to have anticancer properties by inhibiting the growth of cancer cells and inducing apoptosis. N-(3-acetylphenyl)-N'-(4-pyridinylmethyl)thiourea has also been studied for its neuroprotective effects, as it can prevent neuronal damage caused by oxidative stress. In pharmacology, N-(3-acetylphenyl)-N'-(4-pyridinylmethyl)thiourea has been shown to have potential as an anticonvulsant and anxiolytic agent.

properties

IUPAC Name

1-(3-acetylphenyl)-3-(pyridin-4-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3OS/c1-11(19)13-3-2-4-14(9-13)18-15(20)17-10-12-5-7-16-8-6-12/h2-9H,10H2,1H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMNOXDSJZIMIJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=S)NCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Acetylphenyl)-3-(pyridin-4-ylmethyl)thiourea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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